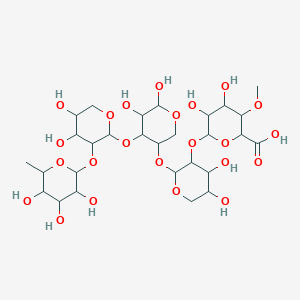

L-Fuco-4-O-methyl-D-glucurono-D-xylan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound L-Fuco-4-O-methyl-D-glucurono-D-xylan is a complex organic molecule. It belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants . Flavonoids are recognized for their antioxidant, anti-inflammatory, and anticancer properties, making them significant in both scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the extraction of natural flavonoid precursors from plant sources. These precursors undergo various chemical reactions, including glycosylation, hydroxylation, and methylation, to form the final compound . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of such complex flavonoids often involves biotechnological approaches, including the use of genetically modified microorganisms to produce the compound in large quantities. This method is preferred due to its efficiency and sustainability compared to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

L-Fuco-4-O-methyl-D-glucurono-D-xylan features a highly branched structure with a backbone of β-D-xylan linked to side chains of 4-O-methyl-α-D-glucuronic acid and L-fucopyranosyl-D-xylopyranose units. The molecular weight of this polysaccharide can vary significantly, often exceeding 600 kDa, which contributes to its functional versatility in various applications .

Food Industry Applications

Nutraceutical Properties

Research indicates that plant-derived mucilages, including this compound, possess significant health benefits due to their rich dietary fiber content. These polysaccharides can enhance gut health by modulating intestinal microbiota, exhibiting prebiotic effects that stimulate the growth of beneficial bacteria .

Thickening and Gelling Agents

Due to its high viscosity and gel-forming capabilities, this polysaccharide is used as a thickener in food products. Its ability to retain moisture makes it an ideal ingredient in formulations aimed at improving texture and stability .

Pharmaceutical Applications

Drug Delivery Systems

this compound has been investigated for use in drug delivery systems. Its biocompatibility and biodegradability allow it to function effectively as a binder or disintegrant in tablet formulations. Studies have shown that tablets formulated with this polysaccharide exhibit improved mechanical strength and controlled release profiles compared to conventional excipients .

Wound Healing and Anti-inflammatory Effects

The polysaccharide's moisturizing properties make it suitable for topical applications in wound care. Its antimicrobial characteristics can help prevent infections in wounds, while its anti-inflammatory effects have been documented in various studies .

Biotechnological Applications

Enzyme Substrates

this compound serves as a substrate for various glycosylhydrolases, particularly those involved in the degradation of xylans. Research on enzyme specificity has highlighted the importance of this polysaccharide in studying enzyme mechanisms and developing biocatalysts for industrial processes .

Biopolymer Production

This compound is also being explored for its potential in biopolymer production. The enzymatic conversion of this compound into dicarboxylic acids presents opportunities for creating biodegradable materials used in packaging and other applications .

Case Study 1: Nutritional Benefits

A study conducted on the effects of mucilage from Hyptis suaveolens demonstrated significant improvements in gut health among participants consuming products enriched with this compound. The results indicated increased levels of beneficial gut bacteria and improved digestive health markers.

Case Study 2: Drug Formulation

In a comparative study on drug tablets formulated with this compound versus traditional excipients, researchers found that the former provided enhanced disintegration times and mechanical strength, leading to more effective drug delivery profiles.

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . The antioxidant activity is primarily due to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin . These compounds share structural similarities and exhibit comparable biological activities .

Uniqueness

What sets this compound apart is its specific glycosylation pattern and the presence of multiple hydroxyl groups, which enhance its solubility and bioavailability . These unique features contribute to its potent biological activities and make it a valuable compound for various applications .

Eigenschaften

CAS-Nummer |

136366-18-2 |

|---|---|

Molekularformel |

C28H46O23 |

Molekulargewicht |

750.6 g/mol |

IUPAC-Name |

6-[2-[4-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H46O23/c1-6-10(31)13(34)15(36)25(46-6)49-21-12(33)8(30)4-45-28(21)48-18-9(5-43-24(41)17(18)38)47-27-20(11(32)7(29)3-44-27)50-26-16(37)14(35)19(42-2)22(51-26)23(39)40/h6-22,24-38,41H,3-5H2,1-2H3,(H,39,40) |

InChI-Schlüssel |

DZWSEVGKERHGEZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(COC(C3O)O)OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)C(=O)O)OC)O)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(COC(C3O)O)OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)C(=O)O)OC)O)O)O)O)O)O)O |

Synonyme |

F-4-MGX fuco-4-O-methylglucuronoxylan L-fuco-4-O-methyl-D-glucurono-D-xylan |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.